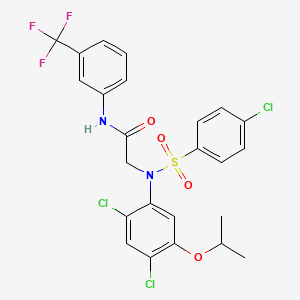

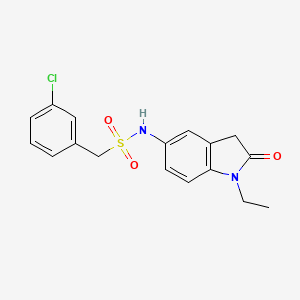

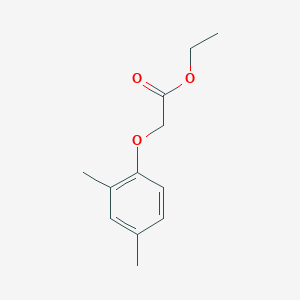

![molecular formula C12H10N2OS B3012584 2-[(3-甲基噻吩-2-基)甲氧基]吡啶-3-腈 CAS No. 2200853-58-1](/img/structure/B3012584.png)

2-[(3-甲基噻吩-2-基)甲氧基]吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives with various substituents has been a subject of interest in several studies. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Another study reported the synthesis of a pyridine derivative by condensation of an equimolar mixture of a thiophene-containing compound, malononitrile, and sodium hydroxide . Similarly, a three-component reaction at room temperature was used to synthesize a novel pyridine derivative involving malononitrile, 4-methoxybenzaldehyde, and piperidine . These studies demonstrate the versatility of synthetic methods in creating pyridine derivatives with different substituents and functional groups.

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structures of synthesized pyridine derivatives. The crystal structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed two independent molecules in the asymmetric unit with almost identical geometric parameters . Another study confirmed the molecular structure of a pyridine derivative with a thiophene ring, a methoxyphenyl ring, a carbonitrile group, and a methoxy group, crystallizing in the orthorhombic space group . The molecular structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was also determined using single-crystal X-ray diffraction . These analyses provide detailed insights into the geometric parameters and spatial arrangements of atoms within the molecules.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been explored in various chemical reactions. For example, the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives involved intramolecular Thorpe-Ziegler cyclization to yield thieno[2,3-b]pyridines . Another study described the interaction of a thieno[2,3-b]pyridine derivative with Raney nickel, leading to different products depending on the reaction conditions . These studies highlight the potential of pyridine derivatives to undergo chemical transformations, leading to a variety of structurally diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been characterized using various spectroscopic methods. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy were employed to study the structural features of these compounds [1, 2, 8]. The optical properties were investigated using UV–vis absorption and fluorescence spectroscopy, revealing the effects of substituents and solvents on the emission spectra [1, 8]. The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, were also analyzed to understand the stability and supramolecular assembly of the crystals [2, 6, 9].

科学研究应用

合成和抗菌活性

- 抗菌活性:吡啶衍生物,包括与 2-[(3-甲基噻吩-2-基)甲氧基]吡啶-3-腈 在结构上相关的化合物,已证明具有显着的抗菌活性。例如,4-吡咯烷-3-氰基吡啶衍生物对各种需氧和厌氧菌表现出显着的有效性,最小抑菌浓度值范围为 6.2 至 100 µg/mL (博格达诺维奇等人,2013)。

晶体结构和合成

- 晶体结构测定:已经合成并使用 X 射线数据对类似 6,7-二氢-2-甲氧基-4-(取代)-5H-苯并[6,7]环庚并[1,2-b]吡啶-3-腈 的化合物进行了结构分析,提供了对类似吡啶衍生物的分子构型和键合的见解 (穆斯塔法和吉尔吉斯,2007)。

光谱分析

- 光谱性质:已经使用 FT-IR、FT-R 和 NMR 等光谱方法检查了包括 2-肼基-6-甲基-4-(甲氧基甲基)-5-硝基吡啶-3-腈 在内的吡啶衍生物的结构特征,有助于更好地理解相关化合物的谱性质 (特兰菲奇等人,2011)。

相互作用研究

- 分子相互作用:对类似 3-氨基-2-(异恶唑-3-基)-4-甲氧基甲基-6-甲基-噻吩并[2,3-b]吡啶 的化合物的研究突出了当暴露于雷尼镍等试剂时复杂相互作用和转化的可能性,证明了类似吡啶衍生物的反应性 (科斯坚科等人,2008)。

在药物发现中的应用

- 药物发现潜力:包括与 2-[(3-甲基噻吩-2-基)甲氧基]吡啶-3-腈 相关的吡啶衍生物已被探索为 SARS CoV-2 RdRp 的潜在抑制剂,表明它们在抗病毒研究和药物开发中的重要性 (文卡特山等人,2020)。

未来方向

Thiophene and pyrrolidine derivatives have attracted great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用机制

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biological pathways, including anti-inflammatory pathways .

Result of Action

Thiophene derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets.

属性

IUPAC Name |

2-[(3-methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-9-4-6-16-11(9)8-15-12-10(7-13)3-2-5-14-12/h2-6H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUNFWIOBVXKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)COC2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)